molecular formula C8H12ClN3O3 B6169866 6-(2-aminopropoxy)pyrazine-2-carboxylic acid hydrochloride CAS No. 2416234-67-6

6-(2-aminopropoxy)pyrazine-2-carboxylic acid hydrochloride

Cat. No. B6169866
CAS RN: 2416234-67-6
M. Wt: 233.7
InChI Key:
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Description

6-(2-Aminopropoxy)pyrazine-2-carboxylic acid hydrochloride (6-APPC HCl) is a derivative of pyrazine, a heterocyclic organic compound consisting of five carbon atoms and two nitrogen atoms. It is a colorless, crystalline solid that is soluble in water and ethanol. 6-APPC HCl has a variety of uses in scientific research, including as a ligand for small-molecule drugs, as a substrate for enzymes, and as a reagent for chemical synthesis. This article will discuss the synthesis of 6-APPC HCl, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

6-APPC HCl has a variety of applications in scientific research. It can be used as a substrate for enzymes, such as the enzyme cyclooxygenase-2 (COX-2). It can also be used as a ligand for small-molecule drugs, such as the anti-inflammatory drug celecoxib. In addition, it can be used as a reagent for chemical synthesis, such as in the synthesis of pyrazole derivatives.

Mechanism of Action

6-APPC HCl acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 6-APPC HCl reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APPC HCl are primarily due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). By inhibiting COX-2, 6-APPC HCl reduces the production of prostaglandins, which in turn reduces inflammation and pain. In addition, 6-APPC HCl has been shown to have anti-cancer effects in some studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-APPC HCl in lab experiments is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. One of the limitations of using 6-APPC HCl in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Potential future directions for 6-APPC HCl include further research into its anti-cancer effects, further exploration of its potential as a ligand for small-molecule drugs, and further investigation into its potential as a substrate for enzymes. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to new therapeutic uses for 6-APPC HCl.

Synthesis Methods

6-APPC HCl can be synthesized by reacting pyrazine-2-carboxylic acid with 2-aminopropanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out at room temperature and yields 6-APPC HCl as a white solid. The purity of the product can be improved by recrystallization from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminopropoxy)pyrazine-2-carboxylic acid hydrochloride involves the reaction of 2,6-dichloropyrazine with 2-aminopropyl alcohol followed by carboxylation of the resulting intermediate with carbon dioxide.", "Starting Materials": [ "2,6-dichloropyrazine", "2-aminopropyl alcohol", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2,6-dichloropyrazine is reacted with 2-aminopropyl alcohol in the presence of sodium hydroxide to form 6-(2-aminopropoxy)pyrazine.", "Step 2: The resulting intermediate is then carboxylated with carbon dioxide to form 6-(2-aminopropoxy)pyrazine-2-carboxylic acid.", "Step 3: The final compound, 6-(2-aminopropoxy)pyrazine-2-carboxylic acid, is then converted to its hydrochloride salt by treatment with hydrochloric acid in water." ] }

CAS RN

2416234-67-6

Product Name

6-(2-aminopropoxy)pyrazine-2-carboxylic acid hydrochloride

Molecular Formula

C8H12ClN3O3

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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